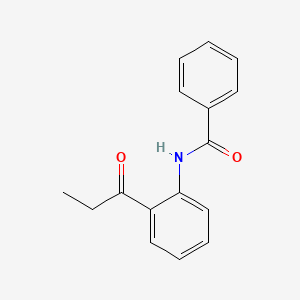

N-(2-propanoylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-propanoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-15(18)13-10-6-7-11-14(13)17-16(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVPNVUZMSGKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341218 | |

| Record name | N-(2-propanoylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351342-74-0 | |

| Record name | N-(2-propanoylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of N 2 Propanoylphenyl Benzamide

Established and Novel Synthetic Routes to N-(2-propanoylphenyl)benzamide

Typically, the formation of a benzamide (B126) bond involves the reaction of a benzoic acid derivative with an appropriate aniline. In the case of this compound, this would likely involve the acylation of 2-aminopropiophenone (B8812881) with benzoyl chloride or a related activated benzoic acid derivative.

Novel synthetic approaches for benzamides often focus on improving efficiency, reducing waste, and avoiding harsh reagents. One such modern approach is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. This method allows for the direct conversion of an aromatic ring to a benzamide. The proposed mechanism involves the formation of a superelectrophilic intermediate from cyanoguanidine, which then reacts with the arene. Subsequent cleavage and hydrolysis yield the final benzamide product. While not specifically reported for this compound, this methodology presents a potential novel route for its synthesis.

Another contemporary method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions, using a strong base like lithium diisopropylamide (LDA). This reaction proceeds via ortho-lithiation of the benzamide, which then facilitates the deprotonation of the methyl sulfide (B99878) and subsequent nucleophilic acyl substitution.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature of the coupling reagents and catalysts.

In the context of Friedel-Crafts type reactions, increasing the reaction temperature and the molar equivalents of the superacid can significantly improve the yield of the desired benzamide. For example, in the synthesis of benzamide from benzene (B151609) and cyanoguanidine, increasing the temperature to 60°C and using 10 equivalents of triflic acid resulted in a 56% yield, whereas lower amounts of acid led to a considerable drop in yield. The reaction mixture is typically stirred for a couple of hours and then worked up by quenching with water, followed by basification and extraction.

For syntheses involving the coupling of carboxylic acids and amines, various activating agents can be employed to enhance the reaction rate and yield. The use of a magnetically reusable pyridine-2-carboimine Pd complex immobilized on amine-functionalized magnetic nanoparticles has been shown to be effective for the direct ortho-C–H arylation of benzamides. This catalyst demonstrates good stability and can be reused multiple times without significant loss of activity.

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of benzamides, this includes the use of non-toxic solvents, renewable starting materials, and catalytic methods that minimize waste.

A highly efficient and green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives has been developed through a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone. This method is advantageous due to its simple work-up procedure and high yields.

Furthermore, the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported for the direct condensation of benzoic acids and amines. This green method is rapid, mild, and highly efficient. The catalyst in this system is reusable, adding to the sustainability of the process. Another green approach involves the gram-scale synthesis of N-phenyl benzamide via a Beckmann rearrangement of ketoximes, which can be performed without the addition of solvents.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

A variety of N-phenylbenzamide derivatives have been synthesized and evaluated for different biological activities. For instance, a series of novel N-phenylbenzamide derivatives were synthesized and tested as inhibitors of the enterovirus 71 (EV 71). The synthesis of these compounds involved the condensation of 3-amino-4-methoxybenzoic acid with various amines using N,N′-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent.

Structure-Directed Synthesis of this compound Scaffolds

Structure-directed synthesis focuses on the rational design and construction of molecules with specific three-dimensional arrangements to achieve a desired function. In the context of this compound, this could involve the introduction of specific substituents on either the propanoylphenyl or the benzamide ring to interact with a biological target.

For example, the N-phenylbenzamide group has been identified as a moiety that may encourage the formation of polymorphs due to its ability to participate in various intermolecular interactions, including N–H···O hydrogen bonding, C–H···O, C–H···N, C–H···π, and π···π interactions. By strategically placing substituents that can modulate these interactions, it may be possible to control the solid-state structure and properties of this compound derivatives.

Diversity-Oriented Synthesis of this compound Libraries

Diversity-oriented synthesis (DOS) is a strategy for the efficient creation of a wide range of structurally diverse molecules for high-throughput screening. This approach is valuable for the discovery of new bioactive compounds. A DOS approach to this compound would involve the use of a common synthetic pathway that allows for the introduction of various functional groups and structural motifs.

The "build/couple/pair" (B/C/P) algorithm is a common strategy in DOS. This involves the synthesis of building blocks (build phase), their coupling to form intermediates (couple phase), and subsequent intramolecular reactions to generate diverse scaffolds (pair phase). This methodology could be applied to generate a library of this compound analogues by using a variety of substituted 2-aminopropiophenones and benzoyl chlorides in the coupling step.

Derivatization Strategies via the Propanoyl and Benzamide Moieties

The propanoyl and benzamide moieties of this compound offer multiple sites for chemical modification to generate a diverse range of derivatives.

The propanoyl group, with its ketone functionality, is amenable to a variety of chemical transformations. For example, the α-carbon to the carbonyl group can be functionalized through enolate chemistry. The carbonyl group itself can undergo reactions such as reduction to an alcohol, reductive amination to form an amine, or conversion to an oxime.

The benzamide moiety also provides several opportunities for derivatization. The aromatic rings of both the benzoyl and the anilide portions can be functionalized through electrophilic aromatic substitution reactions, introducing substituents such as halogens, nitro groups, or alkyl groups. The amide N-H bond can also be a site for substitution. For instance, N-(diisopropylphosphanyl)benzamide has been synthesized from benzamide, demonstrating that the amide nitrogen can be functionalized.

Below is a table summarizing potential derivatization strategies:

| Moiety | Reactive Site | Potential Reactions | Resulting Functional Group |

| Propanoyl | Carbonyl Carbon | Reduction | Secondary Alcohol |

| Reductive Amination | Amine | ||

| Wittig Reaction | Alkene | ||

| α-Carbon | Alkylation, Halogenation | Substituted Ketone | |

| Benzamide | Aromatic Rings | Electrophilic Aromatic Substitution | Halogenated, Nitrated, Alkylated Derivatives |

| Amide N-H | Alkylation, Acylation | N-Substituted Amide | |

| Phosphanylation | N-Phosphanyl Amide |

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the fine-tuning of its physicochemical and biological properties.

Advanced Structural Elucidation and Conformational Dynamics of N 2 Propanoylphenyl Benzamide

Spectroscopic Characterization for Molecular Architecture and Purity

Spectroscopic analysis is fundamental to confirming the molecular structure and assessing the purity of N-(2-propanoylphenyl)benzamide. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and Mass Spectrometry (MS) offer complementary information regarding the compound's atomic connectivity, functional groups, and molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts (δ), reported in parts per million (ppm), provide insight into the electronic environment of each nucleus, while spin-spin coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.

Detailed analysis of the ¹H NMR spectrum confirms the presence of all expected proton signals, from the aliphatic protons of the propanoyl group to the aromatic protons on both phenyl rings. Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom, including the characteristic signals for the two carbonyl carbons (amide and ketone) and the aromatic carbons. These spectral data collectively verify the synthesized structure.

Table 1: Representative NMR Data for Benzamide (B126) Derivatives (Note: Specific data for this compound is not publicly available. The following table for a related compound, Benzamide, is provided for illustrative purposes.)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 8.05 | Amide NH₂ |

| ¹H | 7.92 | Aromatic CH |

| ¹H | 7.53 | Aromatic CH |

| ¹H | 7.47 | Aromatic CH |

| ¹³C | 169.9 | Carbonyl (C=O) |

| ¹³C | 132.8 | Aromatic C |

| ¹³C | 132.2 | Aromatic C |

| ¹³C | 128.6 | Aromatic CH |

| ¹³C | 127.5 | Aromatic CH |

Data sourced from representative spectra of benzamide. chemicalbook.comrsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The FT-IR spectrum provides crucial information on the key functional groups. The presence of a sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The most intense bands in the spectrum are typically the C=O stretching vibrations. For this compound, two distinct C=O bands are expected: one for the amide carbonyl (around 1640-1670 cm⁻¹) and another for the ketone carbonyl of the propanoyl group (around 1705-1725 cm⁻¹). uc.eduresearchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-N stretching appears in the 1000-1250 cm⁻¹ region. uc.edu

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3550-3060 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3100-3050 | Strong |

| Alkane (C-H) | Stretch | 3000-2850 | Strong |

| Ketone (C=O) | Stretch | 1725-1705 | Strong |

| Amide (C=O) | Stretch | 1670-1640 | Strong |

| Aromatic (C=C) | Stretch | 1600-1475 | Weak-Medium |

| Amine (C-N) | Stretch | 1250-1000 | Medium-Strong |

Data compiled from typical functional group frequency ranges. uc.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation of this compound

Mass spectrometry is a vital analytical technique used to determine the molecular weight and deduce the structural components of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, both the parent molecular ion and its characteristic fragment ions can be identified.

The molecular formula of this compound is C₁₆H₁₅NO₂, corresponding to a molecular weight of approximately 253.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 253.

The fragmentation pattern provides corroborating evidence for the molecule's structure. Key fragmentation pathways for amide-containing compounds often involve cleavage of the amide bond. For this compound, characteristic fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net Further fragmentation can occur at the propanoyl group, leading to cleavage of the ethyl group ([CH₃CH₂]⁺) to produce a fragment at m/z 224 ([M-29]⁺). docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Structural Formula | Fragmentation Pathway |

| 253 | Molecular Ion | [C₁₆H₁₅NO₂]⁺ | Ionization of parent molecule |

| 224 | [M-C₂H₅]⁺ | [C₁₄H₁₀NO₂]⁺ | α-cleavage, loss of ethyl radical from propanoyl group |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Cleavage of the N-C(O) amide bond |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

X-ray Crystallographic Analysis of this compound and its Polymorphs

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, hydrogen bonding is a dominant interaction. The amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of the amide and ketone carbonyls can act as acceptors. This typically leads to the formation of N-H···O=C hydrogen bonds, which can link molecules into chains, dimers, or more complex networks. mdpi.comresearchgate.net

Conformational Analysis in the Solid State

The solid-state conformation of this compound is determined by the torsion angles between the different planar groups within the molecule. The molecule contains three key planar regions: the benzoyl phenyl ring, the central amide plane, and the propanoyl-substituted phenyl ring. nih.gov

The dihedral angle between the two phenyl rings is a critical conformational parameter. In many benzanilide derivatives, the rings are significantly twisted with respect to each other to minimize steric hindrance. nih.gov The planarity of the central amide group (C-N-C=O) is also a key feature. researchgate.net The orientation of the propanoyl group relative to its attached phenyl ring is another important conformational aspect. These conformational details, dictated by the minimization of energy within the constraints of the crystal lattice, are precisely revealed by X-ray crystallographic analysis. nih.gov

Solution-Phase Conformational Studies of this compound

There are no published studies focusing on the solution-phase conformational analysis of this compound. Such studies would typically involve the use of advanced NMR techniques, such as variable-temperature NMR, to investigate the dynamic processes and conformational equilibria present in solution. These investigations would provide insights into the rotational barriers around the amide bond and the phenyl-carbonyl bond, as well as the preferred orientation of the propanoyl and benzoyl groups relative to each other. In the absence of such research, a detailed discussion on the solution-phase dynamics of this specific compound cannot be provided.

Chiroptical Properties of Enantiomeric this compound Derivatives (if applicable)

Information regarding the synthesis and chiroptical properties of enantiomeric derivatives of this compound is not available. If this compound or its derivatives were chiral, techniques such as circular dichroism (CD) spectroscopy would be employed to study their interaction with polarized light. This would yield information about their absolute configuration and conformational preferences in solution. The absence of any literature on the resolution of enantiomers or asymmetric synthesis of this compound means that no data on its chiroptical properties can be presented.

Due to the lack of specific research on this compound, no data tables can be generated.

Computational and Theoretical Studies of N 2 Propanoylphenyl Benzamide

Quantum Chemical Calculations on N-(2-propanoylphenyl)benzamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to optimize the molecular geometry and calculate various electronic properties, offering a window into the molecule's stability and reactivity. For related amide compounds, DFT calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable data on geometric parameters (bond lengths and angles), which often show good correlation with experimental results from X-ray crystallography. jst.org.injst.org.in

Molecular Orbital Analysis and Reactivity Descriptors for this compound

A key aspect of quantum chemical analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and low kinetic stability, as electrons can be transferred more easily. nih.govresearchgate.netuokerbala.edu.iq For instance, a study on the related compound N–((2–Acetylphenyl)carbamothioyl)benzamide revealed an energy gap of 3.8303 eV, indicating high chemical reactivity. uokerbala.edu.iq From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. uokerbala.edu.iqmdpi.com

Below is an interactive table detailing these important descriptors.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Represents electron-donating ability. |

| LUMO Energy (ELUMO) | - | Represents electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. uokerbala.edu.iq |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. mdpi.com |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a stable system. uokerbala.edu.iqmdpi.com |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. uokerbala.edu.iq |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. uokerbala.edu.iqmdpi.com |

Prediction of Spectroscopic Properties for this compound (NMR, UV-Vis, IR)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide a basis for assigning experimental signals and understanding the underlying molecular vibrations and electronic transitions. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values are then compared with experimental spectra, and a good correlation between the two validates the optimized molecular structure. nih.govnih.gov For similar molecules, this comparative analysis has proven effective. researchgate.netdergipark.org.tr

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govdergipark.org.tr This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. researchgate.net Such analyses help in understanding the electronic transitions, often π → π* or n → π*, occurring within the molecule. nih.gov

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. dergipark.org.tr These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) of different functional groups within the molecule. The calculated IR spectrum is often scaled by a specific factor to better match the experimental FT-IR spectrum, aiding in the precise assignment of vibrational bands, such as the characteristic C=O and N-H stretching frequencies in benzamides. uokerbala.edu.iqresearchgate.net

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity at an atomic level. mdpi.commdpi.com This is crucial for structure-based drug design. Following docking, molecular dynamics (MD) simulations can be performed to confirm the stability of the ligand-protein complex over time. nih.gov

Ligand-Protein Interaction Profiling of this compound

Once this compound is docked into the active site of a biological target (e.g., an enzyme or receptor), the specific interactions between the ligand and the protein's amino acid residues are analyzed. nih.govnih.gov This interaction profile is essential for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity. nih.gov Studies on similar benzamide (B126) derivatives have shown that their binding is often stabilized by a combination of interactions. nih.govsemanticscholar.org

The table below outlines the common types of interactions profiled in docking studies.

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor). Crucial for stabilizing the complex. nih.govnih.gov |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and protein, such as interactions with amino acids like valine, leucine, and isoleucine. nih.govsemanticscholar.org |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. Often observed with residues like phenylalanine, tyrosine, and tryptophan. semanticscholar.org |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between charged atoms or groups. |

For example, in a docking study of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives with the COX-2 enzyme, key hydrogen bond interactions were identified as crucial for their inhibitory activity. nih.gov Similarly, docking of other benzamides into the FtsZ protein active site revealed important hydrogen bonds with residues like Val 207 and Asn 263. nih.gov

Binding Affinity Prediction and Conformational Changes Induced by this compound

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable ligand-protein complex and stronger binding. researchgate.net For instance, docking studies of a mutual prodrug of ibuprofen (B1674241) and sulphanilamide against COX-1 and COX-2 enzymes yielded binding affinities of -8.7 kcal/mol and -8.1 kcal/mol, respectively. nih.gov

The process of a ligand binding to a protein can also induce conformational changes in either the ligand or the protein. Molecular dynamics simulations are particularly useful for observing these changes. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the binding event and confirming the stability of the interactions predicted by docking. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives.

A 3D-QSAR model is typically developed using a set of molecules (a training set) with known biological activities. nih.gov Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each molecule. Statistical methods are then used to build an equation that relates these descriptors to the observed activity. The predictive power of the resulting model is validated using an external set of compounds (a test set). nih.gov

For example, a 3D-QSAR study on aryl benzamide derivatives as mGluR5 modulators found that hydrophobic, electrostatic, and steric fields were significant contributors to their activity. semanticscholar.org The resulting models showed good internal and external predictive ability, providing valuable insights for designing new compounds. semanticscholar.org In another study on benzamide analogues as FtsZ inhibitors, a statistically significant 3D-QSAR model was developed with a good correlation coefficient (R² = 0.8319), which successfully correlated the experimental and predicted activities of the compounds. nih.gov Such models can highlight which molecular properties are most influential for the desired biological effect. nih.gov

Development of Predictive QSAR Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For analogues of this compound, the development of predictive QSAR models is a crucial step in understanding the key molecular features that govern their therapeutic effects.

A study on the closely related N-(2-Aminophenyl)-Benzamide derivatives as Histone Deacetylase 2 (HDAC2) inhibitors provides a valuable framework for this approach. In this research, both two-dimensional (2D) and three-dimensional (3D) QSAR studies were conducted on a series of 25 analogues. researchgate.net The dataset was divided into a training set of 21 compounds to build the models and a test set of 4 compounds to validate their predictive power. researchgate.net

For the 2D-QSAR analysis, several methods were employed, including Partial Least Squares (PLS), Genetic Function Approximation (GFA), and Genetic Partial Least Squares (G/PLS). researchgate.net The GFA method yielded the most statistically significant model, with a correlation coefficient (r²) of 0.794 and a cross-validated correlation coefficient (r²cv) of 0.634. researchgate.net This model highlighted the importance of several molecular descriptors in determining the inhibitory activity of the compounds. researchgate.net

| Descriptor | Importance |

| LogP (lipophilicity) | High |

| Molecular Weight | High |

| Number of H-bond acceptors | Moderate |

| Sum of atomic polarizabilities | Moderate |

| Number of rotatable bonds | Moderate |

The 3D-QSAR study utilized Molecular Field Analysis (MFA), which provides insights into the spatial arrangement of electrostatic and steric fields that influence biological activity. The resulting MFA model demonstrated excellent predictive capability, with an r² value of 0.927 and a cross-validated r²cv of 0.815. researchgate.net These models offer reliable clues for the further optimization of N-(2-Aminophenyl)-Benzamide derivatives and can be extrapolated to guide the design of novel this compound analogues with enhanced inhibitory potency. researchgate.net

Virtual Screening and Lead Optimization Using this compound Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. The this compound scaffold can serve as a template for designing focused libraries for virtual screening campaigns aimed at discovering novel lead compounds.

In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) illustrates the power of this approach. nih.govnih.gov This study combined 3D-QSAR modeling, pharmacophore modeling, molecular docking, and molecular dynamics simulations to identify potent ROCK1 inhibitors. nih.govnih.gov The developed models were used to screen a virtual library, leading to the identification of two compounds, VS03 and VS05, with superior predicted activities and high docking scores. nih.govnih.gov Subsequent molecular dynamics simulations confirmed the stability of these compounds within the binding pocket of the enzyme. nih.govnih.gov

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a pivotal role in this process. For benzamide-based compounds, lead optimization can be guided by molecular docking studies to understand the binding interactions with the target protein. For instance, molecular docking assessments of N-heteroaryl substituted benzamide derivatives as glucokinase activators revealed that the amide group is crucial for hydrogen bonding interactions with key residues in the allosteric site of the enzyme, while the aromatic rings are essential for hydrophobic interactions. alliedacademies.org

Furthermore, cell-based optimization of novel benzamides as potential antimalarial leads has demonstrated the successful evolution of a kinase inhibitor scaffold into a novel benzamide scaffold devoid of human kinase activity but retaining potent antiplasmodial activity. nih.gov This highlights the potential of computationally guided lead optimization to fine-tune the biological activity and selectivity of compounds based on the this compound scaffold.

| Computational Technique | Application in Drug Discovery | Relevant Findings for Benzamide Scaffolds |

| 3D-QSAR | Guiding rational drug design | Identified key steric and electronic features for ROCK1 inhibition. nih.govnih.gov |

| Pharmacophore Modeling | Identifying essential features for binding | Developed models for ROCK1 inhibitors. nih.govnih.gov |

| Molecular Docking | Predicting binding modes and affinities | Revealed crucial H-bonding and hydrophobic interactions for glucokinase activators. alliedacademies.org |

| Molecular Dynamics | Assessing complex stability | Confirmed stable binding of virtual screening hits to ROCK1. nih.govnih.gov |

De Novo Design and Inverse Docking Approaches for this compound-Inspired Compounds

De novo design is a computational strategy that involves the creation of novel molecular structures from scratch, based on the structural information of the biological target. This approach can be particularly useful for generating innovative compounds inspired by the this compound scaffold that possess unique chemical features and potentially improved therapeutic profiles. Computational methods can be employed to design novel N-phenylbenzamide derivatives as potential protein kinase inhibitors, guided by the pharmacophoric properties of known inhibitors. scirp.org

Inverse docking, also known as target fishing, is a computational technique that aims to identify the potential biological targets of a small molecule by screening it against a large database of protein structures. This approach is invaluable for elucidating the mechanism of action of a compound and for identifying potential off-target effects or new therapeutic indications (drug repurposing).

For chemotypes like benzamides, chemogenomic profiling and biochemical assays have been used to identify their biological targets. For example, Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, was identified as the target for certain benzamide and picolinamide (B142947) scaffolds with antifungal properties. nih.gov The binding of these compounds in the lipid-binding pocket of Sec14p was confirmed by X-ray co-crystal structures, providing a molecular basis for their antifungal activity and opening avenues for rational compound optimization. nih.gov

By applying inverse docking to this compound and its analogues, researchers can computationally screen for potential protein targets, thereby generating hypotheses about their biological functions and therapeutic potential that can be subsequently validated experimentally. This approach complements traditional drug discovery pipelines by providing a powerful tool for target identification and understanding the polypharmacology of small molecules.

Analytical Methodologies for N 2 Propanoylphenyl Benzamide in Research Settings

Chromatographic Techniques for N-(2-propanoylphenyl)benzamide Analysis

Chromatographic methods are fundamental for the separation and purification of "this compound" from complex mixtures. These techniques are pivotal in ensuring the purity of standards and for isolating the compound from research samples prior to quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like "this compound". The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and peak resolution.

A typical reversed-phase HPLC method for a compound structurally similar to "this compound" would involve a C18 stationary phase. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous component (e.g., water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (varying mobile phase composition) to ensure efficient separation from impurities and other matrix components.

Method validation is an essential step to ensure the reliability of the analytical data. Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Below is a hypothetical interactive data table summarizing typical HPLC method parameters and validation results for a benzamide (B126) derivative, which could be adapted for "this compound".

| Parameter | Condition/Result |

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV, 254 nm |

| Column Temperature | 30 °C |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C) |

Gas Chromatography (GC) Applications for this compound (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC for "this compound" would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC can offer high resolution and sensitivity.

A potential GC method would likely involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of detector is crucial, with a Flame Ionization Detector (FID) being a common choice for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) could offer higher selectivity for this nitrogen-containing molecule. For a compound like "this compound", derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

Supercritical Fluid Chromatography (SFC) for Enantioseparation of this compound (if applicable)

If "this compound" possesses a chiral center, Supercritical Fluid Chromatography (SFC) would be a highly valuable technique for its enantioseparation. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier. This technique is known for its high efficiency, fast analysis times, and reduced environmental impact compared to normal-phase HPLC.

For enantioseparation, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. The development of an SFC method would involve screening different CSPs and optimizing the mobile phase composition (type and percentage of modifier) and other parameters like back pressure and temperature to achieve baseline separation of the enantiomers.

Mass Spectrometry (MS) Coupled Techniques for this compound

The coupling of chromatographic techniques with Mass Spectrometry (MS) provides a powerful tool for both the quantification and structural elucidation of "this compound".

Quantification of this compound in Complex Research Matrices (e.g., cell lysates, animal tissues)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. An LC-MS/MS method for "this compound" would typically involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., protein precipitation for cell lysates, liquid-liquid extraction or solid-phase extraction for tissues) followed by concentration and reconstitution in a suitable solvent.

Chromatographic Separation: An HPLC or UHPLC system is used to separate the analyte from matrix components to minimize ion suppression or enhancement effects.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of "this compound") and then monitoring for specific product ions that are formed upon fragmentation. This highly selective detection method allows for accurate quantification even at very low concentrations.

An internal standard, ideally a stable isotope-labeled version of "this compound", should be used to correct for variations in sample preparation and instrument response.

The following interactive data table outlines hypothetical parameters for an LC-MS/MS quantification method.

| Parameter | Details |

| LC Conditions | |

| Column | C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Precursor Ion (e.g., [M+H]⁺) → Product Ion 1, Product Ion 2 |

| MRM Transition (Internal Standard) | Precursor Ion (e.g., [M+D₅+H]⁺) → Product Ion |

| Collision Energy | Optimized for each transition |

| Method Performance | |

| LLOQ in Plasma | 1 ng/mL |

| Linearity (r²) | > 0.995 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

Metabolite Identification and Profiling (Non-Clinical)

In non-clinical research, understanding the metabolic fate of "this compound" is crucial. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers coupled with LC, is the preferred technique for metabolite identification.

The process involves incubating the compound with a relevant biological system (e.g., liver microsomes, hepatocytes) and then analyzing the resulting mixture. The HRMS provides accurate mass measurements, which allows for the determination of the elemental composition of potential metabolites. By comparing the mass spectra of the parent compound and its metabolites, common metabolic transformations such as hydroxylation, oxidation, and glucuronidation can be identified. Tandem mass spectrometry (MS/MS) experiments on the potential metabolite ions can provide further structural information by analyzing their fragmentation patterns.

Spectrophotometric Methods for this compound Detection and Purity Assessment

Spectrophotometry remains a cornerstone of analytical chemistry, offering robust methods for the quantification and purity evaluation of chemical compounds. For "this compound," UV-Visible spectrophotometry is a principal technique, leveraging the molecule's inherent ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is attributed to electronic transitions within the molecule's chromophores, such as the aromatic rings and the carbonyl groups present in its structure.

The detection and quantification of this compound using this method are based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the analyte in a solution. A critical parameter in this analysis is the wavelength of maximum absorbance (λmax), at which the compound exhibits the strongest absorption, thereby providing the highest sensitivity for detection. For compounds containing carbonyl groups, a characteristic weak absorbance is often observed in the 270-300 nm region, corresponding to an n→π* transition. masterorganicchemistry.com

The purity of a sample of this compound can also be assessed using spectrophotometric methods. The presence of impurities with different chromophoric systems can lead to alterations in the absorption spectrum, such as shifts in the λmax or the appearance of additional absorption bands. By comparing the spectrum of a test sample to that of a highly pure reference standard, one can qualitatively and, in some cases, quantitatively determine the level of purity.

A hypothetical dataset for a standard calibration curve for this compound, which would be essential for its quantification in research samples, is presented below. This data illustrates the linear relationship between concentration and absorbance.

| Concentration (µg/mL) | Absorbance at λmax |

| 1 | 0.150 |

| 2 | 0.305 |

| 5 | 0.752 |

| 10 | 1.510 |

| 15 | 2.245 |

| 20 | 2.990 |

Bioanalytical Method Validation for this compound in Preclinical Research Studies

The validation of bioanalytical methods is a critical regulatory requirement in drug development and preclinical research to ensure the reliability and accuracy of the data generated. fda.goveuropa.eubfarm.de For this compound, any method intended for the quantification of the compound in biological matrices (e.g., plasma, urine, tissue homogenates) must undergo a thorough validation process. This validation demonstrates that the analytical method is suitable for its intended purpose. europa.eubfarm.de

The validation process encompasses the evaluation of several key parameters as stipulated by regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.govnih.gov These parameters ensure the method's performance is well-characterized and reproducible.

Key Bioanalytical Method Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the biological matrix.

Accuracy: The closeness of the measured concentration to the true concentration of the analyte.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV%).

Calibration Curve: The relationship between the instrumental response and the known concentration of the analyte over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

A summary of hypothetical validation results for a bioanalytical method for this compound in human plasma is presented in the table below. Such data would be essential to support the use of the analytical method in preclinical studies.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 9.5% |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.3% to 7.8% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.1% to 6.2% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |

| Recovery (%) | Consistent and reproducible | 85.2% |

| Matrix Effect | CV ≤ 15% | 7.9% |

This rigorous validation process ensures that the concentration data of this compound obtained from preclinical studies are reliable and can be used to make informed decisions regarding the compound's pharmacokinetic and pharmacodynamic properties.

Potential Applications and Translational Prospects of N 2 Propanoylphenyl Benzamide Non Clinical

N-(2-propanoylphenyl)benzamide as a Research Tool and Chemical Probe

The unique structure of this compound, featuring a benzamide (B126) core with a propanoylphenyl substituent, suggests its potential utility as a research tool. The benzamide moiety is a common scaffold in many biologically active molecules. As such, this compound could serve as a starting point for the synthesis of a library of derivatives to probe biological systems. Modifications to the propanoyl group or the phenyl rings could be systematically performed to investigate structure-activity relationships (SAR) for a variety of biological targets.

Furthermore, the carbonyl groups in the propanoyl and amide functionalities could act as hydrogen bond acceptors, and the N-H group as a hydrogen bond donor, facilitating interactions with biological macromolecules. If this compound is found to have a specific biological activity, it could be developed into a chemical probe to study the function of a particular protein or pathway. For instance, radiolabeled versions of this compound could be synthesized for use in binding assays and imaging studies to identify and characterize its molecular targets.

Exploration of this compound in Material Science and Polymer Chemistry

The benzamide linkage is known for its rigidity and ability to form strong hydrogen bonds, which are desirable properties in the design of high-performance polymers. While there is no specific research on this compound in this area, the foundational structure suggests potential.

The incorporation of this compound as a monomer or a pendant group in a polymer chain could impart specific properties to the resulting material. The aromatic rings would contribute to thermal stability and mechanical strength, while the polar amide and ketone groups could enhance properties like adhesion and moisture absorption. The propanoyl group also offers a potential site for further chemical modification to create functional materials with tailored optical, electronic, or recognition properties. For example, polymers containing this moiety could be explored for applications in specialty coatings, films, or as components of composite materials.

This compound in Agrochemical Research

Benzamide derivatives have been investigated for their potential use in agriculture as insecticides and herbicides. The mode of action for some insecticidal benzamides involves the disruption of chitin synthesis in insects. For instance, novel isoxazoline derivatives containing a benzamide functional group have shown high insecticidal activity against pests like Plutella xylostella and Ostrinia furnacalis. acs.orgnih.gov These compounds are effective even against pests that have developed resistance to other insecticides. nih.gov

Given this precedent, this compound could be a candidate for screening in agrochemical research. Its structural similarity to other bioactive benzamides suggests it might exhibit insecticidal or herbicidal properties. Research in this area would involve synthesizing analogs and testing their efficacy against a range of agricultural pests and weeds. The introduction of the benzamide functional group is seen as a promising strategy for the development of new and potent insecticidal agents. acs.org

| Compound Class | Target Pest/Weed | Observed Activity | Reference |

| Isoxazoline derivatives with benzamide | Plutella xylostella, Ostrinia furnacalis | High insecticidal activity | acs.orgnih.gov |

| N,N′-substituted benzamide derivatives | Aulacaspis tubercularis (white mango scale insect) | Toxic to nymphs | researchgate.net |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Various insects and fungi | Good insecticidal and fungicidal activities | nih.gov |

Preclinical Development Considerations for this compound-Based Lead Compounds (focus on research, not clinical trials)

Should this compound or its derivatives show promising activity in any of the above areas, a preclinical development path would be necessary to evaluate their potential for further research. This non-clinical phase focuses on in vitro and in vivo studies to understand the compound's mechanism of action, efficacy, and formulation characteristics. pasteur.uywuxiapptec.com

A crucial first step in preclinical development is target identification and validation. danaher.com This involves determining the specific biological molecule (e.g., enzyme, receptor) with which the compound interacts to produce its effect. danaher.com Genetic and chemical approaches can be used for target validation. nih.gov Once a target is validated, the lead compound, in this case, a derivative of this compound, can be optimized to improve its potency and selectivity for the target. nih.govrsc.org This process of mechanism-based optimization involves iterative cycles of chemical synthesis and biological testing to refine the molecular structure. rsc.org

Key Stages in Target Validation:

Target Identification: Identifying the molecular target of a bioactive compound. danaher.com

Target Feasibility: Assessing the potential for therapeutic benefit by modulating the target. nih.gov

Chemical and Genetic Approaches: Using small molecule inhibitors and genetic modifications to confirm the target's role. nih.gov

In Vitro and In Vivo Experiments: Demonstrating the desired effect by modulating the target in cellular and animal models. danaher.com

Effective delivery of a compound to its target is essential for both in vitro and in vivo studies. Formulation strategies aim to ensure that the compound is soluble and stable in the experimental medium and can reach its site of action in a living organism. For in vitro assays, this might involve dissolving the compound in a suitable solvent like dimethyl sulfoxide (DMSO). For in vivo research, more complex formulations may be required to improve absorption, distribution, metabolism, and excretion (ADME) properties. This could include the use of excipients, such as surfactants or polymers, to create solutions, suspensions, or emulsions suitable for administration to research animals. The choice of formulation will depend on the physicochemical properties of the this compound-based compound and the specific research question being addressed.

Q & A

Basic: What are the optimal synthetic routes for N-(2-propanoylphenyl)benzamide and its derivatives?

The synthesis typically involves coupling reactions using acyl chlorides or active esters. For example, benzamide derivatives can be synthesized via condensation of 2-aminophenyl propanone with benzoyl chloride in the presence of a base like pyridine . Advanced methods include Pd/C-catalyzed hydrogenation for nitro group reduction (yielding amine intermediates) and subsequent acylation under anhydrous conditions (e.g., CH₂Cl₂, room temperature) to preserve stereochemistry . Optimization requires monitoring reaction progress via TLC or HPLC to minimize side products like over-acylated species.

Basic: How is the crystal structure of this compound determined?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection involves high-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å), followed by structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters . Hydrogen bonding networks and intermolecular interactions (e.g., C=O···H-N) are analyzed using ORTEP-3 for visualization . For example, N-(2-acetylphenyl)carbamothioyl benzamide showed a planar benzamide moiety with dihedral angles of 8.2° between aromatic rings .

Advanced: How do reaction conditions dictate mechanistic pathways in benzamide oxidation?

Cu(II)-mediated oxidation of benzamides exhibits condition-dependent divergence. Under basic conditions, directed C-H methoxylation occurs via organometallic mechanisms (σ-bond metathesis), while acidic conditions favor single-electron transfer (SET) pathways leading to nondirected chlorination . For N-(8-quinolinyl)benzamide, DFT calculations revealed a lower activation barrier (ΔG‡ = 18.7 kcal/mol) for SET under acidic pH, validated by kinetic isotope effect (KIE) studies .

Advanced: What computational approaches predict physicochemical properties of benzamide derivatives?

Quantum chemistry (e.g., DFT with B3LYP/6-311+G(d,p)) and QSPR models are used. Properties like logP, solubility, and dipole moments are derived from electron density maps and Hirshfeld surface analysis . For 4-cyano-N-(2-fluorophenyl)benzamide, neural network models predicted aqueous solubility (LogS = -4.2) with <5% error compared to experimental data . Molecular dynamics simulations further assess stability in biological membranes.

Advanced: How do substituents modulate HDAC inhibitory activity in benzamide derivatives?

Electron-withdrawing groups (e.g., nitro, cyano) enhance potency by stabilizing enzyme-inhibitor interactions. MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-yl)benzamide) showed 30–100× higher HDAC inhibition than valproate due to its 3-nitrophenyl group, which increases Ac-H3 binding affinity in the frontal cortex (EC₅₀ = 15 μmol/kg) . SAR studies correlate para-substitutions with improved brain-region selectivity, while meta-substitutions reduce off-target effects .

Advanced: How are contradictions in spectroscopic data resolved for benzamide analogs?

Multi-technique validation is critical. For example, conflicting NMR signals (e.g., amide proton splitting) are resolved via 2D-COSY and NOESY to confirm rotational barriers . Discrepancies in mass spectrometry (e.g., [M+H]+ vs. [M+Na]+) are addressed by isotopic pattern analysis and high-resolution ESI-MS . Crystallographic data supersede ambiguous IR stretches (e.g., C=O at 1680 cm⁻¹ vs. 1705 cm⁻¹) by providing definitive bond lengths .

Advanced: What strategies evaluate bioactivity in benzamide-based PARP-1 inhibitors?

In vitro assays using recombinant PARP-1 enzyme measure IC₅₀ via NAD+ depletion kinetics. Derivatives like 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide showed IC₅₀ = 12 nM, with selectivity over PARP-2 (IC₅₀ = 850 nM) . Cellular efficacy is validated via comet assays (DNA damage repair inhibition) and synergy studies with temozolomide in BRCA1-deficient lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.